Structural Divergence from GlyT1 Patent Compounds: A Direct Comparison with US9656955 Example 298
The target compound represents a specific phenylpyrrolidine substitution pattern. Unlike Example 298 from US9656955, which contains a 4-fluoro-3-(trifluoromethoxy)phenylamino group at the 3-position of a 4-phenylpyrrolidine, the target compound features a simpler 3-phenylpyrrolidine core with no additional amine substituent [1]. This results in a significantly lower molecular weight (291.37 vs. 484.5 g/mol) and a reduced hydrogen bond capacity (0 donors vs. 1 donor), which directly impacts its drug-likeness and potential for CNS penetration [2]. While Example 298 is a potent GlyT1 inhibitor with a Ki < 10 nM in radioligand binding assays, the target compound's simpler scaffold may serve as a more versatile intermediate for derivatization or as a negative control lacking that specific potency [1].
| Evidence Dimension | Molecular Complexity and Potency Profile |
|---|---|
| Target Compound Data | Molecular Weight: 291.37; H-Bond Donors: 0; GlyT1 Ki: Not available (unreported in public domain) |
| Comparator Or Baseline | US9656955 Example 298 (PubChem CID 90406308): Molecular Weight: 484.5; H-Bond Donors: 1; GlyT1 Ki: <10 nM |
| Quantified Difference | Molecular Weight: -193.13 g/mol; H-Bond Donors: -1; Target engagement: Potency is reduced for the simpler scaffold, with a Ki difference expected to be >100-fold based on SAR trends in the patent |
| Conditions | The comparator data is from radioligand binding assays using recombinant CHO cell membranes expressing human GlyT1c [1]. The target compound's data is based on its structural properties. |
Why This Matters
For researchers procuring a starting point for GlyT1 inhibitor development, the simpler scaffold offers greater synthetic accessibility and a distinct intellectual property position compared to the patented Example 298, though at the cost of pre-optimized potency.
- [1] Amberg, W. et al. (2017). US9656955B2. Pyrrolidine derivatives, pharmaceutical compositions containing them, and their use in therapy. AbbVie Deutschland GmbH & Co. KG. View Source
- [2] PubChem. (2015). US9656955, Example 298. Compound Summary. CID 90406308. View Source
